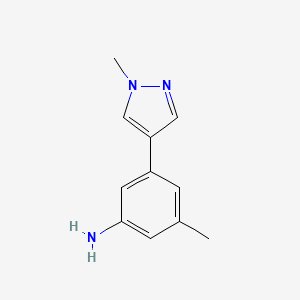
3-Methyl-5-(1-methyl-1H-pyrazol-4-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-(1-methyl-1H-pyrazol-4-yl)aniline is a compound that belongs to the class of pyrazoles, which are heterocyclic compounds containing a five-membered ring with three carbon atoms and two adjacent nitrogen atoms. Pyrazoles are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(1-methyl-1H-pyrazol-4-yl)aniline typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of a catalyst such as sodium acetate at room temperature . The reaction proceeds through a three-component reaction mechanism, resulting in high to excellent yields of the desired product. The structures of the synthesized compounds are characterized by physicochemical properties and spectral means, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-5-(1-methyl-1H-pyrazol-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyrazole ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-5-(1-methyl-1H-pyrazol-4-yl)aniline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Methyl-5-(1-methyl-1H-pyrazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, some pyrazole derivatives have been shown to activate autophagy proteins as a survival mechanism, while others induce apoptosis through p53-mediated pathways . The exact mechanism may vary depending on the specific biological context and the presence of other interacting molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1-phenyl-5-pyrazolone: A precursor in the synthesis of 3-Methyl-5-(1-methyl-1H-pyrazol-4-yl)aniline.
4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols): Compounds with similar pyrazole structures and biological activities.
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Another pyrazole derivative with potential medicinal applications.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazole ring, which may confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives
Propiedades
Fórmula molecular |
C11H13N3 |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
3-methyl-5-(1-methylpyrazol-4-yl)aniline |
InChI |
InChI=1S/C11H13N3/c1-8-3-9(5-11(12)4-8)10-6-13-14(2)7-10/h3-7H,12H2,1-2H3 |
Clave InChI |
UDZQTHHUEHENPB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)N)C2=CN(N=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


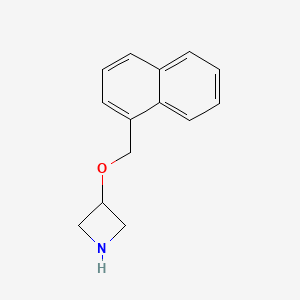



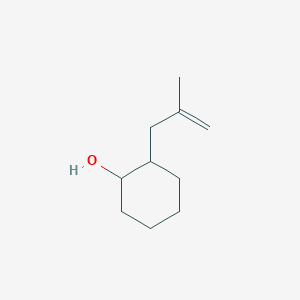
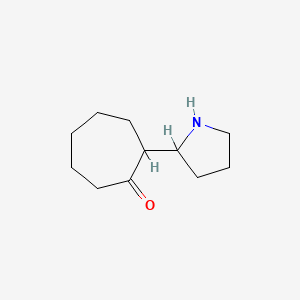

![2-[(5-Amino-1,3-thiazol-2-yl)oxy]ethan-1-ol](/img/structure/B13307960.png)
![2-[(2,6-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13307966.png)
![1-{[(2-Chloro-6-fluorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13307967.png)
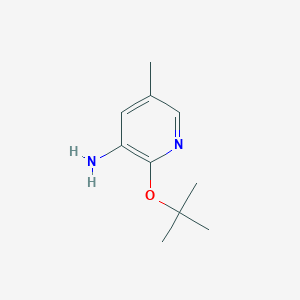

![Spiro[4.4]nonane-1-thiol](/img/structure/B13307992.png)
![4-[(But-2-yn-1-yl)amino]-6-methylpyridine-3-carboxylic acid](/img/structure/B13307997.png)
